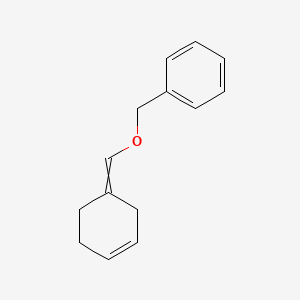
Benzyl-3-cyclohexen-1-ylidenemethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-3-cyclohexen-1-ylidenemethyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. In this case, benzyl alcohol can be reacted with 3-cyclohexen-1-ylidenemethyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-3-cyclohexen-1-ylidenemethyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde or cyclohexenone derivatives.
Reduction: Formation of benzyl alcohol or cyclohexanol derivatives.
Substitution: Formation of benzyl halides or benzylamines.
Scientific Research Applications
Benzyl-3-cyclohexen-1-ylidenemethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl-3-cyclohexen-1-ylidenemethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl-3-cyclohexen-1-ylidenemethyl ether can be compared with other similar compounds, such as:
Benzyl ethers: Compounds with a benzyl group attached to an oxygen atom, such as benzyl methyl ether and benzyl ethyl ether.
Cyclohexenyl ethers: Compounds with a cyclohexene ring attached to an oxygen atom, such as cyclohexenyl methyl ether and cyclohexenyl ethyl ether.
Uniqueness
The uniqueness of this compound lies in its combination of a benzyl group and a cyclohexene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in simpler benzyl or cyclohexenyl ethers .
Properties
CAS No. |
22428-48-4 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylidenemethoxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2 |
InChI Key |
JEVXQVKXMWAWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COCC2=CC=CC=C2)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


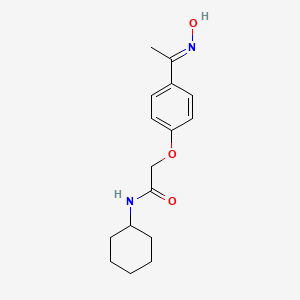
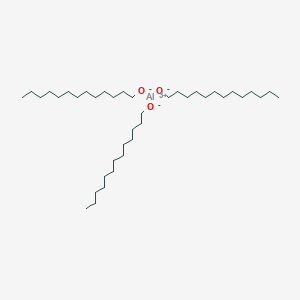
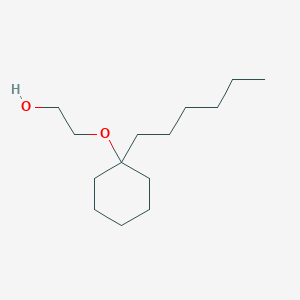
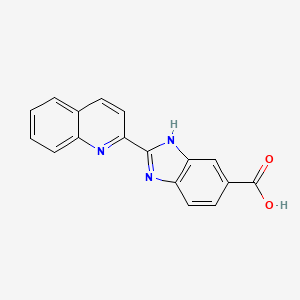

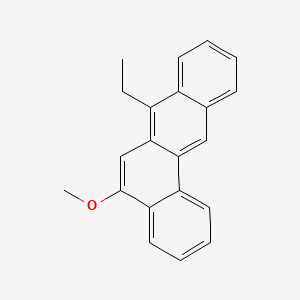
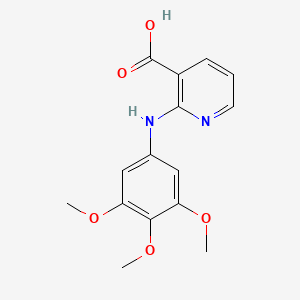
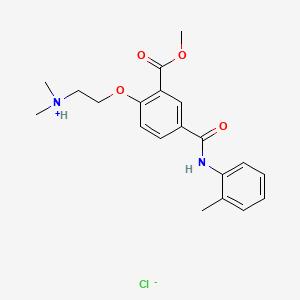



![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)

carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
